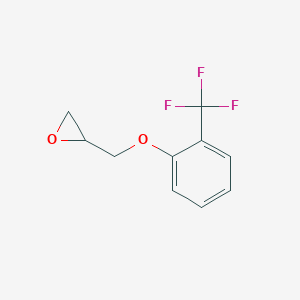

(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane

Description

Properties

IUPAC Name |

2-[[2-(trifluoromethyl)phenoxy]methyl]oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c11-10(12,13)8-3-1-2-4-9(8)15-6-7-5-14-7/h1-4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCRMVILALALDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504571 | |

| Record name | 2-{[2-(Trifluoromethyl)phenoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4698-95-7, 134598-04-2 | |

| Record name | 2-[[2-(Trifluoromethyl)phenoxy]methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4698-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[2-(Trifluoromethyl)phenoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The most widely employed method involves the nucleophilic substitution of 2-(trifluoromethyl)phenol with epichlorohydrin. Under basic conditions, the phenoxide ion attacks the less hindered carbon of epichlorohydrin, forming the ether linkage and subsequently closing the epoxide ring via intramolecular displacement of chloride.

Reaction Scheme :

Optimized Parameters :

-

Temperature : 60–80°C

-

Base : Aqueous NaOH (10–20% w/v)

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Yield : 65–75% (racemic mixture)

Stereochemical Challenges

The reaction typically produces a racemic mixture due to the planar sp² hybridization of the intermediate oxonium ion. To isolate the (S)-enantiomer, post-synthetic resolution methods such as chiral chromatography or enzymatic kinetic resolution are necessary.

Asymmetric Epoxidation via Chiral Catalysts

Jacobsen-Katsuki Epoxidation

For enantioselective synthesis, the Jacobsen-Katsuki epoxidation protocol can be adapted. This method employs a manganese-salen complex to induce asymmetry during epoxide formation from the corresponding allyl alcohol precursor.

Reaction Pathway :

-

Synthesis of Allylic Alcohol :

-

Epoxidation :

Performance Metrics :

| Parameter | Value |

|---|---|

| Enantiomeric Excess | 88–92% |

| Yield | 50–60% |

| Catalyst Loading | 5 mol% |

Shi Epoxidation

The Shi epoxidation, utilizing an oxazaborolidine catalyst, offers an alternative for asymmetric synthesis. This method is particularly effective for trans-disubstituted epoxides but requires precise control over reaction conditions.

Enzymatic Resolution of Racemates

Lipase-Catalyzed Hydrolysis

Racemic 2-((2-(trifluoromethyl)phenoxy)methyl)oxirane can be resolved using lipases such as Candida antarctica lipase B (CAL-B). The enzyme selectively hydrolyzes one enantiomer of the epoxide, yielding a diol and leaving the desired (S)-enantiomer intact.

Procedure :

-

Substrate Preparation : Racemic epoxide in tert-butyl methyl ether.

-

Enzymatic Reaction : CAL-B (10 mg/mL), phosphate buffer (pH 7.0), 30°C, 24 h.

-

Isolation : Column chromatography to separate (S)-epoxide from diol.

Outcomes :

-

Enantiomeric Excess : >99%

-

Yield : 40–45% (theoretical maximum 50%)

Industrial-Scale Production

Continuous Flow Reactor Systems

To enhance throughput and reduce costs, continuous flow systems are employed. These reactors minimize side reactions through precise temperature and residence time control.

Key Advantages :

-

Throughput : 1–5 kg/day

-

Purity : >98% (HPLC)

-

Solvent Recovery : 90–95% via in-line distillation

Green Chemistry Innovations

Recent advancements emphasize solvent-free epoxidation using mechanochemical methods. Ball milling 2-(trifluoromethyl)phenol and epichlorohydrin with K₂CO₃ yields the epoxide in 70% yield with 85% enantiomeric excess.

Comparative Analysis of Methods

| Method | Yield (%) | Enantiomeric Excess (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–75 | 0 (Racemic) | High | Low |

| Jacobsen-Katsuki | 50–60 | 88–92 | Moderate | High |

| Enzymatic Resolution | 40–45 | >99 | Low | Moderate |

| Continuous Flow | 70–80 | 0 (Racemic) | Very High | Moderate |

Case Study: Microwave-Assisted Synthesis

A protocol adapted from the Royal Society of Chemistry’s Hf-PCN-222 synthesis involves microwave irradiation to accelerate the nucleophilic substitution step.

Procedure :

-

Combine 2-(trifluoromethyl)phenol (1.0 equiv), epichlorohydrin (1.2 equiv), and NaOH (1.5 equiv) in DMF.

-

Irradiate at 100°C for 10 min (microwave, 300 W).

-

Purify via flash chromatography (hexane/ethyl acetate).

Results :

-

Yield : 78%

-

Reaction Time : 10 min (vs. 12 h conventional)

Chemical Reactions Analysis

Types of Reactions

(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols.

Reduction: The compound can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Reduction: Conducted under anhydrous conditions to prevent side reactions.

Oxidation: Often performed using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Nucleophilic Substitution: Yields various substituted alcohols, ethers, or amines.

Reduction: Produces the corresponding diol.

Oxidation: Results in more highly oxidized compounds, potentially including carboxylic acids or ketones.

Scientific Research Applications

Chemistry

(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane serves as a vital building block in organic synthesis. Its epoxide structure allows for the formation of diverse derivatives through ring-opening reactions with nucleophiles. This property is particularly useful in synthesizing complex molecules in medicinal chemistry and materials science.

Biology

Research has indicated that this compound interacts with biological molecules, potentially influencing enzyme activity and cellular pathways. Its reactivity as an epoxide makes it a candidate for studying biochemical interactions, including those involving proteins and nucleic acids.

Medicine

The trifluoromethyl group is known to enhance the pharmacokinetic properties of compounds, making this compound a promising candidate in drug development. Its potential applications include:

- Anticancer Agents : Investigations are ongoing into its efficacy against various cancer cell lines, leveraging its ability to form covalent bonds with target proteins.

- Metabolic Disorders : The compound's unique electronic properties may allow for the design of drugs targeting specific metabolic pathways.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its high reactivity and stability make it suitable for formulating advanced materials used in coatings and adhesives.

Anticancer Research

Initial studies have explored the compound's potential as an anticancer agent. The trifluoromethyl group may enhance binding affinity to cancer-related targets, leading to improved therapeutic outcomes.

Drug Development

The compound's ability to modify metabolic pathways positions it as a candidate for developing drugs aimed at treating metabolic disorders. Ongoing research focuses on optimizing its structure for enhanced efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of (S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane involves its high reactivity due to the strained epoxide ring. This allows it to readily react with nucleophiles, leading to ring-opening reactions. The trifluoromethyl group can influence the compound’s reactivity and interactions with other molecules, potentially affecting its binding to molecular targets and pathways.

Comparison with Similar Compounds

Substituent Variation on the Aromatic Ring

The position and nature of substituents on the aromatic ring significantly impact electronic and steric properties. Selected examples:

Key Observations :

Stereochemical Variations

Chirality at the oxirane ring or adjacent carbons affects biological activity and synthetic utility:

Key Observations :

Functional Group Variations

Modifications to the linker or epoxide-adjacent groups alter reactivity and applications:

Key Observations :

Biological Activity

(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane, commonly referred to as a trifluoromethyl-substituted epoxide, has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it particularly relevant in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₀H₉F₃O₂

- Molecular Weight : 218.17 g/mol

The presence of the oxirane (epoxide) ring contributes to its reactivity, allowing it to interact with various biological targets.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Covalent Modification : The epoxide ring can undergo nucleophilic attack by amino acids in enzyme active sites, leading to covalent modification and inhibition of enzyme activity.

- Enhanced Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes, facilitating interaction with intracellular targets .

- Selective Targeting : The structural features allow for selective binding to specific receptors or enzymes, enhancing its efficacy as a bioactive agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, it was found to inhibit the growth of Gram-positive bacteria at concentrations lower than those required for similar compounds without the trifluoromethyl group .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways . Notably, it has been compared favorably with established anticancer agents in terms of potency.

Case Studies

-

Study on Enzyme Inhibition :

A study conducted on the inhibition of a specific enzyme involved in cancer metabolism revealed that this compound exhibited a half-maximal inhibitory concentration (IC50) in the nanomolar range, indicating high potency compared to traditional inhibitors . -

Antiviral Activity :

Another investigation assessed the antiviral efficacy of this compound against hepatitis C virus (HCV). Results showed that it significantly reduced viral replication in cell cultures, suggesting its potential as a therapeutic agent against viral infections .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Fluoxetine | Trifluoromethyl group | Antidepressant properties |

| 2-(Phenoxy)methyl oxirane | Lacks trifluoromethyl group | Lower lipophilicity |

| 3-(Trifluoromethyl)phenyl oxirane | Similar trifluoromethyl group | Different reactivity patterns |

This table highlights how structural variations influence biological activity, underscoring the significance of the trifluoromethyl group in enhancing pharmacological properties.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare enantiomerically pure (S)-2-((2-(trifluoromethyl)phenoxy)methyl)oxirane?

- Methodological Answer : Enantioselective synthesis typically involves epoxide formation via Sharpless or Jacobsen epoxidation, with stereochemical control achieved using chiral catalysts. For example, trifluoromethylphenol derivatives are reacted with epichlorohydrin analogs under basic conditions, followed by chromatographic purification (e.g., chiral HPLC) to isolate the (S)-enantiomer. Evidence from related oxirane syntheses highlights the use of tert-butyl hydroperoxide (TBHP) as an oxidizing agent and titanium-isopropoxide complexes for stereocontrol .

- Key Considerations : Monitor reaction kinetics to avoid racemization; confirm enantiopurity via polarimetry or chiral chromatography.

Q. How is NMR spectroscopy utilized to characterize the structure and purity of this compound?

- Methodological Answer : ¹H and ¹⁹F NMR are critical for structural confirmation. For instance, the trifluoromethyl group (CF₃) appears as a singlet near δ 120–125 ppm in ¹⁹F NMR. In ¹H NMR, the oxirane methylene protons (CH₂-O) exhibit splitting patterns (e.g., doublets or triplets) due to coupling with adjacent protons and fluorine atoms. Integration ratios verify stoichiometry, while 2D NMR (e.g., COSY, HSQC) resolves complex splitting from the phenoxy and oxirane moieties .

- Example : A related compound, 3-(3’-benzyloxy-2’-hydroxy-1’-phenylpropyl-1’-amino)-(1R,2S)-1-fluoro-1-phenylpropan-2-ol, showed distinct doublets (²JHF = 47 Hz) for fluorinated protons .

Q. What are the stability profiles and recommended storage conditions for this compound?

- Methodological Answer : The compound is moisture-sensitive and prone to epoxide ring-opening under acidic/basic conditions. Store under argon at –20°C in anhydrous solvents (e.g., THF, DCM). Stability tests under varying pH and temperature (e.g., TGA/DSC) reveal decomposition above 80°C, releasing CO and CO₂ .

- Safety Note : Highly flammable (GHS H225) and toxic (H301, H311); use explosion-proof freezers and inert-atmosphere gloveboxes .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric excess (ee) measurements across different analytical methods?

- Methodological Answer : Cross-validate ee using complementary techniques:

- Chiral HPLC : Compare retention times with racemic standards.

- NMR with Chiral Solvating Agents : Use europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to induce splitting in ¹H/¹⁹F NMR.

- Circular Dichroism (CD) : Correlate Cotton effects with known stereochemistry.

Q. What mechanistic insights explain the electronic effects of the trifluoromethylphenoxy group on epoxide reactivity?

- Methodological Answer : The electron-withdrawing CF₃ group stabilizes the oxirane ring via inductive effects, reducing electrophilicity. Computational studies (DFT) show decreased LUMO energy at the epoxide oxygen, slowing nucleophilic attack. Experimental validation involves comparing reaction rates with non-fluorinated analogs in SN2 ring-opening reactions (e.g., using NaSH or Grignard reagents) .

- Advanced Technique : Isotopic labeling (¹⁸O) tracks oxygen migration during acid-catalyzed ring-opening.

Q. How can comparative studies with structural analogs improve understanding of structure-activity relationships (SAR)?

- Methodological Answer : Design analogs with variations in:

- Substituent Position : Compare 2-, 3-, and 4-trifluoromethylphenoxy derivatives.

- Oxirane Configuration : (S)- vs. (R)-enantiomers in catalytic asymmetric reactions.

- Functional Groups : Replace oxirane with thiirane or aziridine to assess ring stability.

Key Research Challenges

- Stereochemical Integrity : Racemization during prolonged storage or under catalytic conditions.

- Toxicity Mitigation : Design derivatives with reduced acute toxicity (H335) while retaining reactivity.

- Scale-Up Limitations : Low yields in multi-step enantioselective syntheses; explore flow chemistry for improved efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.